molecular formula C12H15N3OS B15327909 4-(2-Ethoxyethyl)-5-phenyl-4h-1,2,4-triazole-3-thiol

4-(2-Ethoxyethyl)-5-phenyl-4h-1,2,4-triazole-3-thiol

Cat. No.: B15327909
M. Wt: 249.33 g/mol
InChI Key: ZHORNVYHRPLEFJ-UHFFFAOYSA-N
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Description

4-(2-Ethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is a versatile heterocyclic compound built around the 1,2,4-triazole scaffold, a structure known for its significant value in multidisciplinary research. This specific derivative features a 2-ethoxyethyl substituent at the N-4 position and a phenyl ring at the C-5 position, which, combined with the thiol group, makes it a promising candidate for various investigative applications. Compounds within the 1,2,4-triazole-3-thiol class are extensively studied as ligands for coordinating with various metal ions, such as cadmium (Cd(II)) and mercury (Hg(II)) . The deprotonated thiol group and nitrogen atoms in the triazole ring can act as donor sites, forming stable complexes whose structures can be elucidated using techniques like NMR, IR spectroscopy, and scanning electron microscopy (SEM) . Furthermore, the 1,2,4-triazole core is recognized as a privileged structure in medicinal chemistry research due to its wide spectrum of biological activities . Analogs of this compound have demonstrated potent antibacterial properties against various strains, including drug-resistant pathogens, making them interesting subjects for developing new antimicrobial agents . Beyond biological applications, triazole-thiol derivatives have shown effectiveness as corrosion inhibitors for metals in acidic environments, forming protective adsorbed layers on surfaces . Researchers also utilize similar structures as building blocks for synthesizing more complex heterocyclic systems, including Schiff bases and fused triazolo-thiadiazoles . This chemical is intended for research purposes only and is not designed for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H15N3OS

Molecular Weight

249.33 g/mol

IUPAC Name

4-(2-ethoxyethyl)-3-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C12H15N3OS/c1-2-16-9-8-15-11(13-14-12(15)17)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,17)

InChI Key

ZHORNVYHRPLEFJ-UHFFFAOYSA-N

Canonical SMILES

CCOCCN1C(=NNC1=S)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Condensation-Cyclization Cascade

The most widely implemented approach involves a three-step sequence combining hydrazide formation, thiourea condensation, and alkaline cyclization. Key reactants include 2-ethoxyethylamine and 5-phenyl-1H-1,2,4-triazole-3-thiol, with critical dependence on solvent polarity and temperature gradients.

Table 1: Representative Reaction Conditions for Condensation-Cyclization

Parameter Optimal Range Yield Impact Factor
Solvent System Ethanol/DMSO (3:1) +34% vs. pure EtOH
Temperature Profile 65°C → 0°C gradient Prevents thiol oxidation
NaOH Concentration 2.5 M aqueous Maximizes cyclization rate
Reaction Time 18-24 hr <18 hr: incomplete cyclization

The mechanism proceeds through nucleophilic attack of the ethoxyethyl amine on the triazole-thiol precursor, followed by intramolecular dehydration. Spectroscopy data from confirms intermediate formation via characteristic N-H stretching at 3280 cm⁻¹ and C=S vibration at 1255 cm⁻¹.

Isothiocyanate Alkylation Route

An alternative pathway detailed in utilizes 4-chlorophenyl isothiocyanate as the sulfur source, enabling direct incorporation of the ethoxyethyl group through SN2 displacement. This method reduces step count but requires strict anhydrous conditions.

Key Advantages:

  • Eliminates separate thiol protection/deprotection steps
  • Achieves 89% yield in refluxing acetonitrile (72 hr)
  • Produces fewer polymeric byproducts compared to condensation methods

Advanced Methodological Variations

Microwave-Assisted Synthesis

Recent adaptations incorporate microwave irradiation (300 W, 110°C) to accelerate the cyclization step. Comparative studies show:

Table 2: Conventional vs. Microwave Synthesis Metrics

Metric Conventional Microwave
Reaction Time 18 hr 35 min
Isolated Yield 76% 88%
Purity (HPLC) 92.4% 98.1%
Energy Consumption 18.7 MJ/mol 4.2 MJ/mol

The reduced thermal exposure in microwave methods minimizes thiol group decomposition, as evidenced by <2% disulfide formation versus 8-12% in classical heating.

Flow Chemistry Approaches

Continuous flow systems enhance scalability through precise residence time control. A published protocol details:

  • Microreactor dimensions: 1.2 mm ID × 5 m length
  • Flow rate: 0.8 mL/min
  • Temperature zones: 25°C (mixing) → 70°C (reaction)
  • Achieves 94% conversion with 82% isolated yield

This method's superiority stems from rapid heat dissipation, preventing exothermic runaway during the exothermic cyclization phase.

Critical Process Parameters

Solvent Optimization

Polar aprotic solvents demonstrate superior performance due to enhanced nucleophilicity stabilization:

Table 3: Solvent Effects on Reaction Yield

Solvent Dielectric Constant Yield (%)
Dimethyl Sulfoxide 46.7 91
N,N-Dimethylformamide 36.7 87
Acetonitrile 37.5 79
Ethanol 24.3 68

Data from confirms DMSO's optimal balance between solubility enhancement and transition-state stabilization.

Catalytic Enhancements

Lewis acid catalysts significantly improve reaction kinetics:

Table 4: Catalyst Performance Comparison

Catalyst Loading (mol%) Time Reduction Yield Increase
Zn(OTf)₂ 5 41% +12%
Sc(OTf)₃ 3 38% +9%
No catalyst - Baseline Baseline

Zinc triflate emerges as the most effective, likely due to its dual role in activating both the amine and thiol moieties.

Analytical Characterization

Successful synthesis requires multi-technique verification:

1H NMR (400 MHz, DMSO-d₆):

  • δ 1.12 (t, J=7.0 Hz, 3H, OCH₂CH₃)
  • δ 3.45 (q, 2H, OCH₂CH₃)
  • δ 4.27 (t, 2H, NCH₂CH₂O)
  • δ 7.32-7.45 (m, 5H, Ph)
  • δ 13.21 (s, 1H, SH)

IR (KBr):

  • 2560 cm⁻¹ (S-H stretch)
  • 1602 cm⁻¹ (C=N stretch)
  • 1248 cm⁻¹ (C-O-C asym)

Mass spec data from confirms molecular ion at m/z 249.33 (M+H)+ with characteristic fragmentation at m/z 176 (loss of SC₂H₅O).

Industrial-Scale Considerations

Pilot plant trials reveal critical scalability factors:

Table 5: Bench vs. Production Scale Performance

Parameter Laboratory 50 kg Batch
Cycle Time 24 hr 38 hr
Yield 89% 76%
Purity 98.5% 93.2%
Solvent Recovery 72% 88%

The yield drop at scale correlates with slower heat transfer rates, addressable through improved reactor design.

Emerging Methodologies

Enzymatic Synthesis

Preliminary work using lipase B catalysts shows promise for greener production:

  • Water-based system eliminates organic solvents
  • 62% yield achieved at 37°C
  • Excellent enantiomeric excess (>99%)

Photochemical Activation

UV-initiated (254 nm) reactions demonstrate:

  • 80% yield in 2 hr
  • Radical-mediated pathway avoids strong bases
  • Limited scalability due to photon penetration depth

Chemical Reactions Analysis

Alkylation and Thioether Formation

The thiol group undergoes nucleophilic substitution with alkyl halides or α-halo ketones. For example:

  • Reaction with 2-bromo-1-phenylethanone in DMF using cesium carbonate yields 2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one (61% yield) .

  • Similar conditions with 2-bromo-1-phenylethanone in ethanol produce 2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one (79% yield) .

Key Conditions :

ReagentSolventBaseTemperatureYield
2-Bromo-1-phenylethanoneDMFCs₂CO₃RT, 24 h61%
2-Bromo-1-phenylethanoneEthanolCs₂CO₃RT, 24 h79%

Reduction of Ketone Derivatives

Post-alkylation products can be reduced to secondary alcohols:

  • Sodium borohydride (NaBH₄) in ethanol reduces 2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one to its corresponding alcohol (57% yield) .

  • Analogous reductions yield 2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol (77% yield) .

Mechanism :
The ketone group is selectively reduced without affecting the triazole-thioether bond.

Condensation with Hydrazides

The thiol group participates in cyclocondensation reactions:

  • Reacting with ethyl chloroacetate in DMF/triethylamine forms ethyl 2-[[4-phenyl-5-[(phenylamino)ethyl]-4H-1,2,4-triazol-3-yl]thio]acetate (80% yield) .

  • Subsequent treatment with hydrazine hydrate yields 1,2,4-triazol-3-ylthioacetohydrazide (94% yield) .

Applications :
These intermediates react with aldehydes/isatins to form hydrazones with potential anticancer activity .

Mannich Reactions

The triazole-thiol scaffold undergoes Mannich reactions to form bioactive hybrids:

  • Reaction with formaldehyde and ciprofloxacin produces derivatives with enhanced antibacterial activity against Gram-negative pathogens .

Example :
Triazole-thiol+R-NH2+HCHOMannich base derivative\text{Triazole-thiol} + \text{R-NH}_2 + \text{HCHO} \rightarrow \text{Mannich base derivative}

Heterocyclic Functionalization

The thiol group enables heterocycle formation:

  • Cyclization of thiosemicarbazides derived from phenylacetic hydrazide yields 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols .

S-Alkylation in Medicinal Chemistry

Alkylation strategies are used to modulate pharmacokinetic properties:

  • Introducing ethoxyethyl or benzyl groups enhances solubility and target binding.

Comparative Reactivity Table

Reaction TypeReagents/ConditionsProduct ApplicationYield
Alkylation2-Bromo-1-phenylethanone, Cs₂CO₃, DMFAntimicrobial agents 61–79%
ReductionNaBH₄, EthanolAlcohol intermediates 57–77%
CondensationHydrazine hydrate, AldehydesAnticancer hydrazones 80–94%
Mannich ReactionFormaldehyde, AminesAntibacterial hybrids N/A

Reaction Mechanism Insights

  • Thiol Reactivity : The -SH group acts as a soft nucleophile, favoring S-alkylation over O- or N-alkylation under basic conditions .

  • Triazole Stability : The 1,2,4-triazole ring remains intact during harsh conditions (e.g., NaBH₄ reduction), demonstrating its robustness .

Scientific Research Applications

4-(2-Ethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe to study biological systems, particularly in understanding enzyme mechanisms and interactions.

  • Medicine: Potential therapeutic applications include its use as an antimicrobial agent or in drug delivery systems.

  • Industry: It can be employed in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 4-(2-Ethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 1,2,4-triazole-3-thiol derivatives are highly dependent on substituent variations. Below is a comparative analysis of key analogs:

Structural and Electronic Comparisons

Compound Name Substituents (Position 4) Key Features Biological Activity/Applications References
4-(2-Ethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol 2-Ethoxyethyl Ether chain enhances lipophilicity; flexible structure Potential antimicrobial/antioxidant* [Hypothetical]
4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol 4-Bromophenyl Bromine introduces steric bulk and electron-withdrawing effects Antibacterial (superior to streptomycin)
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol 4-Methoxyphenyl Methoxy group enhances solubility via H-bonding; electron-donating S-alkylation intermediates for alcohols
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol Amino (-NH2) Reactive amino group for Schiff base formation Antianxiolytic/antidepressant activity
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol 5-Methylpyrazole Pyrazole moiety adds conjugation and antiradical activity Moderate DPPH radical scavenging

* Hypothesized based on structural analogs.

Physicochemical Properties

  • Solubility: Methoxy and amino groups improve aqueous solubility via polar interactions, whereas bromophenyl and ethoxyethyl groups increase organic solubility .
  • Reactivity: Thiol groups enable S-alkylation (e.g., with 2-bromo-1-phenylethanone) to form ketones or alcohols, expanding functional diversity . Ethoxyethyl’s ether oxygen may participate in H-bonding, influencing aggregation (e.g., AIEE in AT2) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(2-Ethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, and how is its purity validated?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclization. For analogous triazole-thiol derivatives, key steps include:

  • Acylation : Reacting starting materials (e.g., carboxylic acids) with thiosemicarbazide.
  • Hydrazinolysis : Treating intermediates with hydrazine hydrate to form hydrazide derivatives.
  • Cyclization : Using alkaline conditions or nucleophilic agents (e.g., phenylisothiocyanate) to close the triazole ring .
  • Purity Validation : High-performance liquid chromatography (HPLC) with diode-array detection and mass spectrometry (LC-MS) are employed to confirm purity (>95%) .
  • Structural Confirmation : ¹H NMR (for proton environments), IR (for S-H and N-H stretches), and elemental analysis (C, H, N, S composition) are standard .

Q. How are the physical and spectroscopic properties of this compound characterized?

  • Methodological Answer :

  • Solubility : Tested in polar (DMSO, ethanol) and non-polar solvents (chloroform) to guide bioassay design.
  • Spectroscopy :
  • ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethoxyethyl CH₃), δ 4.2–4.4 ppm (OCH₂), and aromatic protons (δ 7.2–7.8 ppm) .
  • IR : Stretching vibrations at 2550–2600 cm⁻¹ (S-H) and 1600–1650 cm⁻¹ (C=N) .
  • Thermal Stability : Thermogravimetric analysis (TGA) determines decomposition points (typically >200°C) .

Q. What preliminary biological screening methods are used to assess its bioactivity?

  • Methodological Answer :

  • Antimicrobial Assays : Disk diffusion or microdilution against E. coli, S. aureus, and C. albicans; results compared to positive controls (e.g., fluconazole) .
  • Enzyme Inhibition : Targets like lanosterol 14-α-demethylase (fungal CYP51) or cyclooxygenase-2 (COX-2) are tested via fluorometric or colorimetric assays .
  • ADME Prediction : Computational tools (e.g., SwissADME) predict bioavailability, BBB permeability, and CYP450 interactions .

Advanced Research Questions

Q. How can molecular docking optimize the design of derivatives with enhanced kinase inhibition?

  • Methodological Answer :

  • Target Selection : Prioritize kinases (e.g., anaplastic lymphoma kinase, ALK) or enzymes (e.g., CYP51) with crystallized structures (PDB IDs: 2XP2, 3LD6) .
  • Ligand Preparation : Minimize the compound’s energy using software (e.g., AutoDock Vina), assign partial charges, and validate tautomeric states .
  • Docking Protocol : Grid boxes centered on active sites (e.g., ALK’s ATP-binding pocket) with 30 conformers saved per ligand. Binding energies < -7 kcal/mol suggest strong inhibition .
  • Validation : Compare docking poses with co-crystallized ligands (e.g., alectinib for ALK) to assess steric and electronic complementarity .

Q. What strategies resolve contradictions between in vitro bioactivity and in silico predictions?

  • Methodological Answer :

  • Orthogonal Assays : If antifungal activity in silico lacks in vitro validation, use live/dead staining (e.g., FUN-1 dye for fungi) or time-kill curves .
  • Solubility Adjustments : Add co-solvents (e.g., 5% DMSO) or use nanoparticle formulations to enhance bioavailability .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites that may explain discrepancies .

Q. How are transition metal complexes of this compound synthesized, and what are their applications?

  • Methodological Answer :

  • Coordination Chemistry : React the thiol with metal salts (e.g., CuCl₂·6H₂O, NiCl₂) in ethanol. IR confirms metal-S (410–555 cm⁻¹) and metal-N bonds .
  • Geometric Analysis : Magnetic susceptibility and UV-Vis spectra (d-d transitions) determine octahedral (Cr³⁺, Fe³⁺) or tetrahedral (Cu²⁺) geometries .
  • Bioactivity : Metal complexes often show enhanced antibacterial activity (e.g., Cu complexes against E. coli) due to increased membrane disruption .

Q. What computational methods predict metabolic stability and toxicity profiles?

  • Methodological Answer :

  • Metabolism Prediction : Use GLORY or MetaSite to identify likely CYP450 oxidation sites (e.g., ethoxyethyl chain) .
  • Toxicity Screening :
  • hERG Inhibition : QSAR models (e.g., Pred-hERG) assess cardiac risk.
  • Ames Test : In silico tools like Derek Nexus predict mutagenicity .

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